N-Formyl-Met-Leu-Phe-Lys

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERILMBTPCSYNG-MLCQCVOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432452 | |

| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67247-11-4 | |

| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-Met-Leu-Phe-Lys (fMLFK): Synthesis, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a potent synthetic tetrapeptide that acts as a powerful chemoattractant for phagocytic leukocytes, playing a crucial role in the innate immune response. As an N-formylated peptide, it mimics bacterial proteins and activates a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), with a particularly high affinity for FPR1. This activation triggers a cascade of intracellular signaling events, leading to essential cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the chemical structure and synthesis of fMLFK, detailed experimental protocols for its biological characterization, and a summary of its key quantitative data. Furthermore, it elucidates the primary signaling pathways initiated by fMLFK binding to its receptor.

Chemical Structure and Properties

This compound is a tetrapeptide with the sequence N-Formyl-Methionine-Leucine-Phenylalanine-Lysine. The N-terminal methionine is formylated, a key feature for its recognition by FPRs.

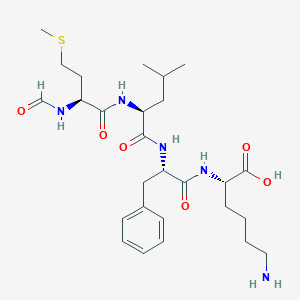

Chemical Structure:

Table 1: Chemical and Physical Properties of fMLFK [1][2]

| Property | Value |

| Molecular Formula | C27H43N5O6S |

| Molecular Weight | 565.73 g/mol |

| CAS Number | 104180-18-9 |

| Appearance | White to off-white powder |

| Solubility | Insoluble in water. Soluble in DMSO and DMF.[1] |

| Purity | Typically >95% |

| Storage | Store at -20°C |

Synthesis of this compound

The synthesis of fMLFK is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by N-terminal formylation.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of the peptide backbone on a resin support.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Leu-OH

-

Fmoc-Met-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the lysine (B10760008) residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Phenylalanine):

-

Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Leu-OH and Fmoc-Met-OH sequentially.

-

Final Fmoc Deprotection: After coupling the final methionine residue, perform a final Fmoc deprotection as described in step 2.

Experimental Protocol: N-Terminal Formylation

Materials:

-

Peptidyl-resin (Met-Leu-Phe-Lys(Boc)-Wang resin)

-

Formic acid

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Dichloromethane (DCM)

Procedure:

-

Activation of Formic Acid: In a separate flask, dissolve formic acid (10 equivalents) and isobutyl chloroformate (10 equivalents) in DCM and cool to 0°C.

-

Addition of Base: Slowly add NMM (10 equivalents) to the cooled solution.

-

Formylation Reaction: Add the activated formic acid mixture to the peptidyl-resin and shake for 2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DCM and DMF.

Cleavage and Purification

Procedure:

-

Cleavage from Resin: Treat the formylated peptidyl-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified fractions to obtain the final fMLFK peptide as a white powder.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Biological Activity and Signaling Pathways

fMLFK exerts its biological effects primarily through the activation of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.

Receptor Binding and Activation

fMLFK is a potent and selective agonist for FPR1. The binding of fMLFK to FPR1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi family.

Table 2: Receptor Activation Potency (EC50 values)

| Peptide | Receptor | EC50 (nM) |

| fMLFK | FPR1 | 3.5 [3] |

| fMLFK | FPR2 | 6700[3] |

| fMLP | FPR1 | ~1-10 |

Downstream Signaling Pathways

The activation of the Gi protein by the fMLFK-FPR1 complex initiates several downstream signaling cascades:

-

Phospholipase C (PLC) Pathway: The Gβγ subunits of the activated G protein stimulate PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunits also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt/PKB, which are involved in cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of FPR1 can also lead to the activation of the MAPK cascade, including ERK1/2, p38, and JNK. This pathway is crucial for gene expression and cell differentiation.

Key Experimental Protocols for Biological Characterization

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Neutrophils or FPR1-expressing cell line

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

fMLFK

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation: Isolate primary neutrophils or culture an FPR1-expressing cell line to confluency.

-

Dye Loading: Incubate the cells with Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Assay:

-

Place the cell plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of fMLFK at various concentrations.

-

Record the change in fluorescence intensity over time (Excitation: ~494 nm, Emission: ~516 nm).

-

-

Data Analysis: Determine the EC50 value from the dose-response curve.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Boyden chamber with a porous membrane (3-5 µm pores)

-

RPMI-1640 medium

-

fMLFK

Procedure:

-

Chamber Setup:

-

Add RPMI-1640 medium containing various concentrations of fMLFK to the lower chamber of the Boyden apparatus.

-

Add medium without fMLFK to the control wells.

-

-

Cell Seeding: Place a suspension of isolated neutrophils in RPMI-1640 in the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Quantification:

-

Remove the membrane and fix and stain the cells that have migrated to the underside.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of fMLFK to determine the optimal chemotactic concentration.

Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions, a key component of the oxidative burst in neutrophils.

Materials:

-

Isolated human neutrophils

-

Cytochrome c

-

fMLFK

-

Superoxide dismutase (SOD)

-

Spectrophotometer

Procedure:

-

Cell Suspension: Prepare a suspension of neutrophils in a suitable buffer.

-

Assay Mixture: In a microplate well, combine the neutrophil suspension, cytochrome c, and either buffer (control) or fMLFK. For a negative control, add SOD to a separate set of wells to scavenge superoxide.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of reduced cytochrome c.

Conclusion

This compound is a valuable tool for studying the intricacies of the innate immune system and the signaling pathways governed by formyl peptide receptors. Its straightforward synthesis and potent, selective biological activity make it an ideal probe for investigating leukocyte chemotaxis, inflammation, and host defense mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize fMLFK effectively in their studies and to explore the therapeutic potential of targeting the FPR signaling axis.

References

fMLFK Peptide Function in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A crucial element of this response is the rapid recruitment and activation of phagocytic leukocytes, such as neutrophils and macrophages, to sites of infection or tissue damage. This process is orchestrated by a variety of chemoattractants, among which N-formylated peptides play a pivotal role. These peptides, derived from bacterial or mitochondrial proteins, are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).

This technical guide focuses on the N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) peptide, a potent agonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). While the prototypical formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF), has been extensively studied for its high affinity towards Formyl Peptide Receptor 1 (FPR1), fMLFK demonstrates a preferential and potent activity at FPR2.[1][2] This interaction triggers a cascade of intracellular signaling events that are central to the innate immune response, including chemotaxis, the production of reactive oxygen species (ROS), and the release of inflammatory cytokines. Understanding the specific function and signaling of fMLFK is critical for elucidating the nuanced roles of different formyl peptides in immunity and for the development of targeted therapeutics for inflammatory diseases.

While extensive quantitative data exists for the closely related peptide fMLF, specific binding affinities (Kd) and precise EC50 values for fMLFK across all functional assays are not as widely documented in the current literature. However, available data consistently indicates that the addition of a C-terminal lysine (B10760008) residue enhances the peptide's potency at FPR2.[1] This guide will synthesize the available information on fMLFK and leverage the comprehensive data on fMLF to provide a thorough understanding of its role in innate immunity.

Formyl Peptide Receptors: The Gateway for fMLFK Signaling

The FPR family in humans consists of three members: FPR1, FPR2/ALX, and FPR3.[3] These receptors are primarily expressed on myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells.[4] fMLFK primarily exerts its effects through FPR2, a receptor known for its promiscuity in ligand binding, interacting with a wide array of both pro-inflammatory and anti-inflammatory molecules.[1][3] The C-terminal positive charge of the lysine residue in fMLFK is a key determinant for its enhanced activity at FPR2 compared to fMLF.[1][2]

Quantitative Data on fMLFK and fMLF Activity

The following tables summarize the available quantitative data for fMLFK and the closely related peptide fMLF to provide a comparative overview of their activity.

Table 1: Receptor Binding Affinity and Functional Potency of fMLFK and fMLF

| Peptide | Receptor | Cell Type/System | Assay | Value | Citation |

| fMLF | FPR1 | Human Neutrophils | Binding Affinity (Kd) | ~1 nM | [2] |

| fMLF | FPR2/ALX | Transfected Cells | Binding Affinity (Kd) | ~430 nM | [2] |

| fMLFK | FPR2/ALX | Transfected Cells | Calcium Flux (EC50) | 86 nM | [2] |

| fMLF | FPR2/ALX | Transfected Cells | Calcium Flux | Micromolar concentrations required | [2] |

| fMLF | FPR1 | Human Neutrophils | ROS Production (EC50) | ≈ 20 nM | [5][6] |

| fMLF | Mouse Neutrophils (FPR2) | Chemotaxis (EC50) | ~5 µM | [7] | |

| fMLF | Mouse Neutrophils (FPR2) | Calcium Flux (EC50) | ~5 µM | [7] |

Table 2: Functional Responses of Innate Immune Cells to fMLF

| Cell Type | Assay | Agonist | Concentration | Response | Citation |

| Human Neutrophils | IL-8 Release | fMLP | 100 nM (4 hours) | Significant increase | [8] |

| Rat Neutrophils | ROS Production | fMLP | 10 µM | 5.6-fold increase in chemiluminescence | [9] |

| Guinea Pig Alveolar Macrophages | Fc Receptor Activity | fMLP | 10⁻⁶ M (2 hours) | 40-100% increase | [10] |

Signaling Pathways Activated by fMLFK

Upon binding to FPR2, fMLFK initiates a cascade of intracellular signaling events characteristic of Gi protein-coupled receptors. The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, culminating in various cellular responses.

Key Signaling Cascades:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[11]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), leading to their activation. The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.[11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways are involved in regulating a wide range of cellular processes, including gene expression, proliferation, and apoptosis.[11]

Caption: fMLFK-induced signaling pathway via FPR2.

Core Functions of fMLFK in Innate Immunity

The activation of the aforementioned signaling pathways by fMLFK translates into several key functions in innate immune cells.

Chemotaxis

Chemotaxis, the directed migration of cells along a chemical gradient, is a hallmark of the inflammatory response. fMLFK, through its interaction with FPR2, is a potent chemoattractant for neutrophils and monocytes, guiding them to sites of infection. This process is heavily dependent on the activation of the PI3K and MAPK pathways, which regulate the dynamic reorganization of the actin cytoskeleton required for cell motility.

Reactive Oxygen Species (ROS) Production

Upon arrival at the inflammatory site, phagocytes, particularly neutrophils, unleash a "respiratory burst," a rapid release of ROS. This is a critical mechanism for killing invading pathogens. The assembly and activation of the NADPH oxidase complex, responsible for ROS production, is triggered by fMLFK-induced signaling, involving PKC and MAPK activation.[5]

Cytokine Release

fMLFK can also modulate the production and release of cytokines by innate immune cells. For instance, fMLF has been shown to induce the release of IL-8 (a potent neutrophil chemoattractant) from human neutrophils, creating a positive feedback loop to amplify the inflammatory response.[8] In macrophages and dendritic cells, fMLFK signaling can influence the cytokine milieu, potentially shaping the subsequent adaptive immune response by regulating the production of cytokines like TNF-α, IL-10, and IL-12.[4][12] However, the precise dose-response and cytokine profiles induced by fMLFK in these cells require further detailed investigation.

Role in Macrophages and Dendritic Cells

While much of the research on formyl peptides has focused on neutrophils, fMLFK also plays a significant role in modulating the function of macrophages and dendritic cells (DCs).

-

Macrophages: In macrophages, fMLFK can enhance phagocytosis and trigger the release of pro-inflammatory cytokines such as TNF-α.[10] The expression of FPRs can be modulated by the polarization state of the macrophage, with pro-inflammatory M1 macrophages generally showing higher expression and responsiveness.[4]

-

Dendritic Cells: In DCs, the key antigen-presenting cells that bridge innate and adaptive immunity, fMLFK can influence their maturation and migration. Immature DCs express FPRs and can migrate in response to formyl peptides.[13] This suggests that fMLFK can contribute to the recruitment of DCs to sites of infection. The subsequent activation and cytokine production by DCs, such as the balance between IL-12 (promoting Th1 responses) and IL-10 (promoting Th2/regulatory responses), can be influenced by FPR signaling, thereby shaping the nature of the adaptive immune response.[12]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of fMLFK's function. Below are protocols for key in vitro assays.

Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)

This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant.

Caption: Experimental workflow for the Transwell chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh heparinized whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

-

Cell Preparation: Resuspend purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup:

-

Add the desired concentration of fMLFK (or control medium) to the lower wells of a 24-well plate containing Transwell inserts (typically 3-5 µm pore size).

-

Carefully add the neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.

-

Quantification:

-

Remove the Transwell inserts.

-

The migrated cells in the lower chamber can be counted using a hemocytometer or an automated cell counter.

-

Alternatively, non-migrated cells can be wiped from the top of the membrane, and the migrated cells on the underside can be fixed, stained (e.g., with DAPI or Crystal Violet), and counted under a microscope.

-

Reactive Oxygen Species (ROS) Production Assay (Luminol/Isoluminol-Enhanced Chemiluminescence)

This assay measures the production of ROS by neutrophils upon stimulation.

Methodology:

-

Neutrophil Preparation: Isolate and resuspend neutrophils as described for the chemotaxis assay, typically at a concentration of 1 x 10⁶ cells/mL.

-

Assay Mixture: In a luminometer tube or a white 96-well plate, combine the neutrophil suspension with a chemiluminescent probe (e.g., luminol (B1675438) for total ROS or isoluminol for extracellular ROS) and horseradish peroxidase (HRP).

-

Equilibration: Equilibrate the plate/tubes at 37°C for 5-10 minutes.

-

Stimulation: Add fMLFK (or control) to initiate the reaction.

-

Measurement: Immediately measure the light emission (chemiluminescence) over time using a luminometer. The resulting light intensity is proportional to the amount of ROS produced.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Loading:

-

Isolate neutrophils or other target cells and resuspend them in a suitable buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.

-

-

Washing: Wash the cells to remove extracellular dye.

-

Measurement:

-

Place the cell suspension in a fluorometer cuvette or a black 96-well plate.

-

Establish a baseline fluorescence reading.

-

Add fMLFK (or control) and continuously record the change in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.

-

Conclusion

The fMLFK peptide is a key player in the innate immune response, acting as a potent agonist for FPR2. Its ability to induce chemotaxis, ROS production, and cytokine release in phagocytic leukocytes highlights its importance in orchestrating the early stages of inflammation and host defense. While sharing mechanistic similarities with the well-studied fMLF peptide, fMLFK's preferential activity at FPR2 suggests a distinct and nuanced role in immune regulation. Further research focusing on generating precise quantitative data for fMLFK's interactions and its specific effects on macrophages and dendritic cells will be crucial for a complete understanding of its function and for harnessing its therapeutic potential in inflammatory and infectious diseases. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate role of fMLFK in innate immunity.

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fMLP-stimulated neutrophils increase endothelial [Ca2+]i and microvessel permeability in the absence of adhesion: role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pulmonary defense mechanisms: modulation of Fc receptor activity in alveolar macrophages and other phagocytic cells by N-formyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IL-10 and IL-12 Influence in Dendritic Cell Maturation: R&D Systems [rndsystems.com]

- 13. Human dendritic cells express functional formyl peptide receptor-like-2 (FPRL2) throughout maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Formyl Peptide Receptor 1 (FPR1) Signaling Cascade

Introduction

Formyl Peptide Receptor 1 (FPR1) is a prototypic G protein-coupled receptor (GPCR) integral to the innate immune system.[1][2] Predominantly expressed on phagocytic leukocytes like neutrophils and monocytes, FPR1 functions as a pattern recognition receptor that detects N-formyl peptides, which are molecular patterns associated with bacteria or damaged host cells.[1][3] The activation of FPR1 initiates a complex signaling cascade, orchestrating a suite of cellular responses critical for host defense, including chemotaxis, the release of inflammatory mediators, and the production of reactive oxygen species (ROS).[2][4] Due to its pivotal role in inflammation, FPR1 has emerged as a key therapeutic target for a range of pathologies, from inflammatory disorders to cancer.[5] This technical guide provides a comprehensive examination of the FPR1 signaling network, supported by quantitative ligand interaction data and detailed experimental protocols.

Core Signaling Pathways

Ligand binding to FPR1 induces a conformational change that activates heterotrimeric G proteins, primarily of the pertussis toxin-sensitive Gi subfamily.[1] This event is the starting point for a series of downstream signaling cascades.

G-Protein Dependent Signaling

The dissociation of the activated Gi protein into its Gαi and Gβγ subunits is the nexus of several effector pathways:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit directly activates PLCβ. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions.[6][7] Concurrently, DAG and the elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).[6] This pathway is central to cellular activation events such as degranulation and the respiratory burst.[7]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR1 activation also stimulates PI3K, which phosphorylates PIP2 to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a plasma membrane docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (Protein Kinase B). This recruitment and subsequent activation of Akt are critical for mediating cellular processes including chemotaxis, survival, and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The FPR1 signaling network robustly engages multiple MAPK cascades, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These cascades are key regulators of gene expression, cell proliferation, and inflammatory responses.

-

Rho GTPase Pathway: The activation of small Rho GTPases, including RhoA, Rac, and Cdc42, is another critical output of FPR1 signaling. These proteins are essential for the dynamic regulation of the actin cytoskeleton, which is fundamental for cell motility and directed migration (chemotaxis).

β-Arrestin-Mediated Signaling and Biased Agonism

Following agonist-induced activation, FPR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for β-arrestins. β-arrestin recruitment serves a dual function: it sterically hinders further G protein coupling, leading to signal desensitization and subsequent receptor internalization, and it can also act as a scaffold for G protein-independent signaling pathways, including the activation of the ERK1/2 cascade.[7]

FPR1 is a key example of a receptor that exhibits biased agonism. This phenomenon describes the ability of different ligands to stabilize unique receptor conformations, thereby preferentially activating a subset of downstream signaling pathways. For example, a "biased agonist" might potently trigger G protein-mediated ROS production while only weakly promoting β-arrestin recruitment and chemotaxis.[6] This functional selectivity presents an exciting opportunity for the rational design of drugs with improved therapeutic profiles and fewer side effects.

Quantitative Data

The pharmacological characterization of FPR1 ligands is crucial for understanding their biological effects and for drug development. The following tables provide a summary of quantitative data for well-characterized FPR1 agonists and antagonists.

Table 1: Agonist Potency (EC50 Values)

| Agonist | Cellular Response | Cell Type | EC50 Value | Reference |

| fMLF | NADPH Oxidase Activation | Human Neutrophils | ≈ 20 nM | [6] |

| RE-04-001 | NADPH Oxidase Activation | Human Neutrophils | ≈ 1 nM | [6] |

| fMLF | Neutrophil Adhesion | Human Neutrophils | Not specified | [8] |

Table 2: Antagonist Potency (IC50/Ki Values)

| Antagonist | Assay | Target | IC50/Ki Value | Reference |

| Cyclosporin (B1163) H | fMLF-induced Chemotaxis | Human Neutrophils | 5 - 16 µM | [9] |

| AZ-2158 | fMLF-induced NADPH Oxidase Activity | Human Neutrophils | 6 nM | [5] |

| Cyclosporin H | fMLF-induced NADPH Oxidase Activity | Human Neutrophils | 472 nM | [5] |

| AZ-2158 | RE-04-001-induced NADPH Oxidase Activity | Human Neutrophils | 7 nM | [5] |

| Cyclosporin H | RE-04-001-induced NADPH Oxidase Activity | Human Neutrophils | 28 nM | [5] |

| Compound 10 | WKYMVm-FITC Binding Competition | FPR1-HL60/RBL cells | Ki ~100 nM | [10] |

| BOC-FLFLF | Intracellular Calcium Mobilization | Not specified | KD of 230 nM | [11] |

| WRW4 | WKYMVm Binding Competition | FPRL1 | 0.23 µM | [11] |

Experimental Protocols

This section presents detailed methodologies for key assays used to investigate the FPR1 signaling cascade.

Calcium Mobilization Assay

This assay quantifies the transient increase in intracellular calcium concentration following receptor stimulation.

Materials:

-

FPR1-expressing cells (e.g., primary human neutrophils, HL-60 cells, or transfected cell lines)

-

Fura-2 AM

-

HEPES-buffered saline (HBS)

-

Pluronic F-127 (optional)

-

Probenecid (optional)

-

FPR1 agonist (e.g., fMLF)

-

Fluorescence plate reader or microscope with dual-excitation ratiometric imaging capabilities

Procedure:

-

Cell Preparation: Harvest cells and resuspend in HBS. For adherent cells, seed onto 96-well black, clear-bottom plates.[12]

-

Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM in HBS).[13] The addition of 0.02% Pluronic F-127 can improve dye solubility.[14] Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.[15][16]

-

Washing and De-esterification: Wash cells twice with HBS to remove extracellular dye. Resuspend cells in HBS and incubate for an additional 30 minutes to allow for complete intracellular de-esterification of Fura-2 AM.[13]

-

Measurement: Place the cell plate in a fluorescence reader. Establish a baseline fluorescence ratio by recording emission at 505 nm while alternating excitation between 340 nm and 380 nm. Inject the FPR1 agonist and continue recording the fluorescence ratio to monitor the calcium transient.

-

Data Analysis: Calculate the F340/F380 ratio over time. The peak change in this ratio is proportional to the magnitude of the calcium response. Dose-response curves can be generated to determine agonist EC50 values.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the directed migration of neutrophils towards a chemoattractant gradient.

Materials:

-

Isolated human neutrophils

-

Boyden chamber with inserts containing a porous membrane (3-5 µm pores)

-

Chemoattractant (e.g., fMLF)

-

Assay medium (e.g., RPMI + 0.5% BSA)

-

Cell quantification reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood via Ficoll-Paque density gradient centrifugation and dextran (B179266) sedimentation.

-

Assay Setup: Add chemoattractant solution to the lower wells of the Boyden chamber.[17] Place the inserts into the wells. Add the neutrophil suspension to the upper chamber of the inserts.

-

Incubation: Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.[17]

-

Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber, either by manual counting after staining or by using a luminescent ATP-based assay to measure cell viability.[17]

-

Data Analysis: Calculate a chemotactic index by normalizing the number of cells migrating towards the chemoattractant to the number migrating towards a control medium. Antagonist IC50 values can be determined by pre-treating the neutrophils with the antagonist.

Western Blot for ERK Phosphorylation

This technique is used to measure the activation of the ERK MAPK pathway by detecting the phosphorylated form of ERK.

Materials:

-

FPR1-expressing cells

-

FPR1 agonist

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Stimulation and Lysis: Serum-starve cells for 4-12 hours to reduce basal phosphorylation.[18] Stimulate with the FPR1 agonist for desired time points. Lyse cells on ice.[19]

-

Electrophoresis and Transfer: Quantify protein concentration, then separate lysates by SDS-PAGE and transfer to a PVDF membrane.[19]

-

Immunoblotting: Block the membrane for 1 hour.[19] Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[20] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.[19]

-

Detection and Re-probing: Detect the signal using a chemiluminescent substrate. Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.[18]

-

Data Analysis: Use densitometry to quantify band intensities. Normalize the phospho-ERK signal to the total ERK signal.

Superoxide (B77818) Production Assay

This assay measures the generation of superoxide anions by activated phagocytes.

Materials:

-

Isolated human neutrophils

-

Luminol or isoluminol

-

Horseradish peroxidase (HRP)

-

FPR1 agonist

-

Luminometer

Procedure:

-

Cell Preparation: Isolate neutrophils and resuspend in a suitable buffer.

-

Assay Setup: In a white 96-well plate, combine the cell suspension with luminol/isoluminol and HRP.

-

Measurement: Measure baseline chemiluminescence in a luminometer. Inject the FPR1 agonist and immediately begin kinetic measurement of light emission.

-

Data Analysis: The rate and total light emission are proportional to the amount of superoxide produced.

GTPγS Binding Assay

A functional assay to measure G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell membranes expressing FPR1

-

[35S]GTPγS

-

Unlabeled GTPγS

-

GDP

-

Assay buffer

-

FPR1 agonist

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing FPR1.

-

Binding Reaction: Combine membranes, GDP, and the FPR1 agonist. Initiate the reaction by adding [35S]GTPγS and incubate at 30°C.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters, trapping the membranes.

-

Quantification: Wash the filters to remove unbound radiolabel and measure the bound radioactivity by liquid scintillation counting.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot specific binding against agonist concentration to determine EC50 and Emax.

Visualizations

FPR1 G-Protein Dependent Signaling Pathway

Caption: Canonical G-protein dependent signaling pathways downstream of FPR1 activation.

FPR1 Regulation by β-Arrestin

References

- 1. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]

- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. hellobio.com [hellobio.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. criver.com [criver.com]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

The Chemoattractant fMLFK: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the synthetic N-formylated tetrapeptide, N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK), as a chemoattractant. This document details its interaction with formyl peptide receptors (FPRs), the subsequent signaling cascades, and its effects on cell migration. It also provides comprehensive experimental protocols for studying its activity and quantitative data to facilitate comparative analysis.

Introduction to fMLFK and Formyl Peptide Receptors

N-formylated peptides are potent chemoattractants that play a crucial role in the innate immune response by recruiting leukocytes to sites of bacterial infection or tissue damage. These peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.

fMLFK is a synthetic N-formylated peptide that acts as an agonist for these receptors. While the prototypical formyl peptide, fMLF (N-formyl-methionyl-leucyl-phenylalanine), is a high-affinity ligand for FPR1, fMLFK, with its additional positively charged lysine (B10760008) residue at the C-terminus, exhibits a more nuanced interaction with the FPR family.

Quantitative Data: Receptor Binding and Chemotactic Potency

The chemotactic activity of fMLFK is mediated through its binding to and activation of FPRs. The potency of fMLFK can be quantified by its half-maximal effective concentration (EC50) for various cellular responses.

| Ligand | Receptor | Cellular Response | Cell Type | EC50 | Reference |

| fMLFK | FPR1 | Not specified | Not specified | 3.5 nM | [1] |

| fMLFK | FPR2 | Not specified | Not specified | 6.7 µM | [1] |

| fMLFK | FPR2-D2817.32G | Not specified | Not specified | 0.88 µM | [1] |

| fMLF | FPR1 | NADPH Oxidase Activity | Neutrophils | ≈ 20 nM | |

| fMLF | FPR (murine) | Calcium Flux & Chemotaxis | HEK 293 cells | ~50 nM | [2][3] |

| fMLF | FPR2 (murine) | Calcium Flux & Chemotaxis | HEK 293 cells | ≈ 5 µM | [2][3] |

Signaling Pathways of fMLFK

Upon binding to FPRs, fMLFK initiates a cascade of intracellular signaling events characteristic of Gi protein-coupled receptors. This signaling is crucial for the directed migration of cells, a process known as chemotaxis.

The binding of fMLFK to an FPR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gα and Gβγ subunits dissociate and activate downstream effector molecules. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux is a critical second messenger in chemotaxis.

Simultaneously, the signaling cascade activates mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and p38 MAPK, which are involved in regulating cell motility and other cellular responses.

fMLFK Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the chemoattractant activity of fMLFK.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant gradient.

Materials:

-

Human neutrophils isolated from peripheral blood.

-

RPMI-1640 medium supplemented with 1% BSA.

-

fMLFK (stock solution in DMSO, diluted in RPMI-1640).

-

24-well plate with transwell inserts (3-5 µm pore size).

-

Fixation and staining reagents (e.g., methanol (B129727) and Giemsa stain).

Procedure:

-

Prepare Chemoattractant Gradient: To the lower chamber of the 24-well plate, add 600 µL of RPMI-1640 with 1% BSA containing the desired concentration of fMLFK (e.g., in the range of 1 nM to 10 µM). For a negative control, use medium without fMLFK.

-

Cell Preparation: Isolate human neutrophils and resuspend them in RPMI-1640 with 1% BSA at a concentration of 1-2 x 10^6 cells/mL.[2]

-

Add Cells to Insert: Add 100 µL of the neutrophil suspension to the upper chamber of each transwell insert.[2]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.[2]

-

Cell Fixation and Staining: After incubation, remove the transwell inserts. The migrated cells on the underside of the membrane can be fixed with methanol and stained with Giemsa stain.

-

Quantification: Count the number of migrated cells in several high-power fields using a light microscope.

Chemotaxis Assay Workflow

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation by fMLFK.

Materials:

-

Neutrophils or a cell line expressing FPRs (e.g., HEK293-FPR transfectants).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

fMLFK (stock solution in DMSO, diluted in assay buffer).

-

Fluorescence microplate reader or flow cytometer.

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in assay buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 4 µg/mL Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess dye and resuspend them in fresh assay buffer.

-

Baseline Measurement: Place the cell suspension in a microplate or flow cytometry tube and measure the baseline fluorescence for a short period.

-

Stimulation: Add the desired concentration of fMLFK to the cells.

-

Data Acquisition: Immediately after adding fMLFK, continuously record the fluorescence intensity over time to capture the transient increase in intracellular calcium. A positive control, such as a calcium ionophore (e.g., ionomycin), can be used to determine the maximal response.

Calcium Mobilization Assay Workflow

Conclusion

fMLFK is a valuable tool for studying the biological processes mediated by formyl peptide receptors. Its distinct receptor interaction profile compared to fMLF makes it a useful probe for dissecting the specific roles of FPR1 and FPR2 in chemotaxis and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the chemoattractant properties of fMLFK and its potential as a modulator of the inflammatory response.

References

The Pivotal Role of Chemotactic Peptides in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotactic peptides are a diverse group of small, biologically active molecules that play a critical role in orchestrating the inflammatory response. By binding to specific cell surface receptors, primarily G protein-coupled receptors (GPCRs), on immune cells, they initiate a cascade of signaling events that culminate in directed cell migration, or chemotaxis, towards sites of inflammation, infection, or tissue injury. This technical guide provides an in-depth exploration of the core functions of chemotactic peptides in inflammation, detailing their classification, receptor interactions, signaling pathways, and the experimental methodologies used to study their effects. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting these pathways.

Introduction to Chemotactic Peptides

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells.[1] A key feature of this process is the recruitment of leukocytes from the bloodstream to the affected tissue to eliminate the injurious agent and initiate tissue repair.[2] This recruitment is largely orchestrated by chemotactic peptides, which act as potent chemoattractants for various immune cells, most notably neutrophils.[3] These peptides can be broadly categorized based on their origin:

-

Exogenous Peptides: Primarily derived from bacteria, with N-formylated peptides being the most well-characterized.[4][5]

-

Endogenous Peptides: Produced by the host during inflammation, including fragments of complement proteins (e.g., C5a) and peptides derived from mitochondria and chemokines.[6][7]

The interaction of these peptides with their cognate receptors on leukocytes triggers a range of cellular responses beyond chemotaxis, including degranulation, production of reactive oxygen species (ROS), and the release of other inflammatory mediators, thereby amplifying the inflammatory cascade.[6][8]

Major Classes of Chemotactic Peptides and Their Receptors

The diverse array of chemotactic peptides interact with specific receptors, primarily belonging to the GPCR superfamily.[7] These interactions are characterized by high affinity and specificity, initiating downstream signaling pathways.

N-Formyl Peptides and their Receptors (FPRs)

N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants released by bacteria and damaged mitochondria.[3][5] They are recognized by a family of Formyl Peptide Receptors (FPRs), with FPR1 being the high-affinity receptor for fMLP on neutrophils.[4][9] The human FPR family also includes FPR2 and FPR3, which have distinct ligand specificities and roles in both pro- and anti-inflammatory processes.[4]

Complement Component C5a and its Receptors (C5aR1 and C5aR2)

The complement system, a crucial part of the innate immune response, generates the potent anaphylatoxin C5a upon activation.[10] C5a is a powerful chemoattractant for neutrophils and other leukocytes, mediating its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88).[11][12] A second receptor, C5aR2 (also known as C5L2), also binds C5a but its signaling functions are more complex and are still being fully elucidated.[13]

Other Endogenous Chemotactic Peptides

Beyond the classical examples, a growing number of endogenous peptides are being recognized for their chemotactic properties:

-

Chemokine-Derived Peptides: Fragments of chemokines can act as either agonists or antagonists at chemokine receptors, modulating leukocyte recruitment.[6][14]

-

Mitochondrial-Derived Peptides (MDPs): Peptides encoded by the mitochondrial genome, such as Humanin and MOTS-c, have been shown to have cytoprotective and metabolic functions, with some also exhibiting chemotactic activity.[7][15][16][17]

Quantitative Data on Chemotactic Peptide-Receptor Interactions

The affinity and efficacy of chemotactic peptides for their receptors are critical determinants of their biological activity. This data is essential for understanding their physiological roles and for the development of targeted therapeutics.

| Peptide | Receptor | Cell Type | Parameter | Value | Reference(s) |

| fMLP | FPR1 | Human Neutrophils | Kd (high affinity) | ~1 nM | [18] |

| fMLP | FPR1 | Human Neutrophils | Kd (low affinity) | ~100 nM | [18] |

| fMLP | FPR1 | Human Neutrophils | EC50 (Oxidative Burst) | ~20 nM | [8] |

| fMLP | FPR1 | HEK 293 cells | EC50 (Calcium Flux) | ~50 nM | [19] |

| C5a | C5aR1 | Human Neutrophils | Kd | 1-10 nM | [20] |

| C5a | C5aR1 | HEK293 cells | EC50 (BRET) | Varies by study | [14] |

| W54011 (C5aR1 antagonist) | C5aR1 | - | IC50 ([125I]hC5a binding) | 2.2 nM | [21] |

| W54011 (C5aR1 antagonist) | C5aR1 | - | IC50 (Calcium mobilization) | 3.1 nM | [21] |

| Chromone 10 (FPR1 antagonist) | FPR1 | - | Ki | ~100 nM | [22] |

Signaling Pathways of Chemotactic Peptides

The binding of a chemotactic peptide to its GPCR initiates a cascade of intracellular signaling events, leading to a well-coordinated chemotactic response.

Formyl Peptide Receptor 1 (FPR1) Signaling

Upon fMLP binding, FPR1 undergoes a conformational change, activating heterotrimeric G proteins of the Gi family.[23] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream effectors:

-

Phospholipase C (PLC): PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[24]

-

Phosphoinositide 3-kinase (PI3K): PI3K activation is crucial for the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the migrating cell, which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt.[25]

-

Mitogen-Activated Protein Kinase (MAPK) pathways: The ERK1/2 and p38 MAPK pathways are also activated and play roles in various cellular responses, including gene expression and cytokine production.[23]

-

Rho family GTPases: Small GTPases like Rac and Cdc42 are activated downstream of PI3K and are essential for regulating the actin cytoskeleton dynamics required for cell polarization and migration.[6]

References

- 1. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Polarization of chemoattractant receptor signaling during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 10. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C5a receptor - Wikipedia [en.wikipedia.org]

- 12. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. 7tmantibodies.com [7tmantibodies.com]

- 16. biorxiv.org [biorxiv.org]

- 17. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 22. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 24. researchgate.net [researchgate.net]

- 25. Polarization of Chemoattractant Receptor Signaling During Neutrophil Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

N-Formyl-Met-Leu-Phe-Lys in neutrophil migration and activation

An In-depth Technical Guide on N-Formyl-Met-Leu-Phe-Lys (fMLFK) in Neutrophil Migration and Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic, N-formylated tetrapeptide that serves as a potent chemoattractant and activator for neutrophils, the primary effector cells of the innate immune system. This guide provides a comprehensive technical overview of the molecular mechanisms through which fMLFK influences neutrophil function. It details the interaction of fMLFK with its primary receptor, Formyl Peptide Receptor 1 (FPR1), the subsequent G-protein-mediated signal transduction cascades, and the resulting cellular responses, including chemotaxis, respiratory burst, degranulation, and calcium mobilization. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows to serve as a critical resource for professionals in immunology research and drug development.

Introduction: The Role of N-Formylated Peptides

N-formylated peptides are crucial signaling molecules in the innate immune system.[1][2] These peptides are typically initiated with N-formylmethionine, a hallmark of protein synthesis in prokaryotes.[1][3] Consequently, their presence in host tissues is a strong indicator of a bacterial infection, serving as potent "find-me" signals for phagocytic leukocytes like neutrophils.[1][4] Additionally, damaged host cells can release formylated peptides from their mitochondria, which share a common evolutionary origin with bacteria, thus recruiting neutrophils to sites of sterile injury.[1][2][3]

The prototypical N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLF).[1][2] The addition of a lysine (B10760008) residue to create fMLFK results in a potent and selective agonist for Formyl Peptide Receptor 1 (FPR1), a high-affinity receptor expressed abundantly on neutrophils.[5][6][7] The binding of fMLFK to FPR1 triggers a cascade of intracellular events that are fundamental to the inflammatory response, orchestrating the migration of neutrophils to the site of invasion or injury and activating their antimicrobial functions.[5][6]

The Formyl Peptide Receptor 1 (FPR1) and G-Protein Coupling

FPR1 is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[2][5][6] Upon binding of an agonist like fMLFK, FPR1 undergoes a conformational change that facilitates its interaction with a heterotrimeric G-protein of the Gi subtype.[8][9][10] This interaction is sensitive to pertussis toxin, which ADP-ribosylates the α-subunit of the Gi protein, preventing its dissociation and blocking downstream signaling.[10][11]

The activation of the G-protein involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This causes the Gα subunit and the Gβγ dimer to dissociate from the receptor and from each other, allowing them to interact with and modulate the activity of various downstream effector enzymes.[5][9]

Caption: fMLFK binding to FPR1 induces GDP-GTP exchange on the Gα subunit, leading to the dissociation and activation of Gα and Gβγ subunits.

Key Signaling Pathways in Neutrophil Activation

The dissociated G-protein subunits (Gα-GTP and Gβγ) initiate several parallel signaling cascades that collectively orchestrate the neutrophil's response. The predominant pathways include those mediated by Phospholipase C (PLC), Phosphoinositide-3 Kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs).[5][12]

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][13] DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous substrate proteins involved in processes like degranulation and the assembly of the NADPH oxidase complex.[8][12]

-

PI3K/Akt Pathway: FPR1 activation stimulates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). This pathway is crucial for regulating chemotaxis, cell survival, and the activation of NADPH oxidase.[12]

-

MAPK Pathways: The activation of FPR1 also leads to the phosphorylation and activation of all three major MAPK families: p38 MAPK, p42/44 (ERK), and JNK.[12][14] These kinases play pivotal roles in controlling gene expression, cytokine production, degranulation, and chemotaxis.[12] For instance, both p38 MAPK and PI3K are involved in activating the NADPH oxidase.[14]

References

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Domains of the human neutrophil N-formyl peptide receptor involved in G protein coupling. Mapping with receptor-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of fMLFK with G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylmethionyl-leucyl-phenylalanyl-lysine (fMLFK) is a synthetic tetrapeptide that serves as a valuable tool in studying the intricate interactions between formylated peptides and the innate immune system. As a derivative of the classic chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLF), fMLFK engages with a specific class of G-protein coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[1] These receptors are pivotal in mediating cellular responses to bacterial- and mitochondrial-derived peptides, thereby initiating and modulating inflammatory processes.[2] This technical guide provides a comprehensive overview of the interaction between fMLFK and its cognate GPCRs, with a particular focus on the quantitative aspects of this interaction, the downstream signaling cascades, and detailed experimental protocols for their investigation.

fMLFK and its Interaction with Formyl Peptide Receptors (FPRs)

Humans express three subtypes of formyl peptide receptors: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[3] While fMLF is the prototypical high-affinity agonist for FPR1, fMLFK and other formyl peptides with a C-terminal positive charge exhibit a different selectivity profile.[2][4][5]

FPR2: fMLFK demonstrates a higher potency for FPR2 compared to fMLF.[2][4][5] The addition of the positively charged lysine (B10760008) residue at the C-terminus is a key determinant for this enhanced activity at FPR2.[4] This interaction is significant as FPR2 is a promiscuous receptor, binding a wide array of endogenous and exogenous ligands, and is implicated in both pro- and anti-inflammatory pathways.[9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of fMLFK and the related compound fMLF with FPR1 and FPR2. This data is crucial for designing experiments and interpreting results in the context of drug discovery and immunological research.

Table 1: Binding Affinities of Formyl Peptides for FPR1 and FPR2

| Ligand | Receptor | Binding Affinity (Kd) | Cell Type | Reference |

| fMLF | Human FPR1 | ~1 nM | Neutrophils | [4] |

| fMLF | Human FPR2 | ~430 nM | Not specified | [4] |

| fMLFK | Human FPR1 | Data not available | - | - |

| fMLFK | Human FPR2 | Data not available | - | - |

Note: While specific Kd values for fMLFK are not available, it is reported to have a higher affinity for FPR2 than fMLF.[2][4][5]

Table 2: Functional Potency of fMLFK and fMLF at FPR1 and FPR2

| Ligand | Receptor | Assay | Parameter | Value | Cell Type | Reference |

| fMLF | Human FPR1 | Chemotaxis | EC50 | Subnanomolar | Phagocytes | [7][8] |

| fMLF | Human FPR1 | Calcium Mobilization | EC50 | ~26 nM | FHL 124 lens epithelial cells | [11] |

| fMLF | Human FPR1 | ERK Phosphorylation | - | Activation at >1 nM | HL-60 cells | [7][8] |

| fMLF | Mouse FPR2 | Calcium Mobilization | EC50 | ~5 µM | HEK 293 cells | [12] |

| fMLF | Mouse FPR2 | Chemotaxis | EC50 | ~5 µM | HEK 293 cells | [12] |

| fMLFK | Human FPR1 | Chemotaxis | EC50 | Data not available | - | - |

| fMLFK | Human FPR1 | Calcium Mobilization | EC50 | Data not available | - | - |

| fMLFK | Human FPR1 | ERK Phosphorylation | EC50 | Data not available | - | - |

| fMLFK | Human FPR2 | Calcium Mobilization | EC50 | 86 nM | RBL-FPR2 cells | [4] |

| fMLFK | Human FPR2 | cAMP Reduction | IC50 | 51 nM | RBL-FPR2 cells | [4] |

| fMLFK | Human FPR2 | Chemotaxis | EC50 | Data not available | - | - |

| fMLFK | Human FPR2 | ERK Phosphorylation | EC50 | Data not available | - | - |

Signaling Pathways

The binding of fMLFK to FPRs, primarily FPR2, initiates a cascade of intracellular signaling events mediated by heterotrimeric G-proteins of the Gi family. This activation is sensitive to pertussis toxin. The dissociation of the Gαi and Gβγ subunits triggers multiple downstream pathways critical for immune cell function.

Gαi-Mediated Signaling Pathway

Caption: fMLFK-induced Gαi-mediated signaling pathway.

Upon fMLFK binding, the activated Gβγ subunits stimulate Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). DAG, in conjunction with elevated [Ca2+]i, activates Protein Kinase C (PKC). The Gβγ subunits can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Concurrently, the activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and superoxide production.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of fMLFK-GPCR interactions.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Caption: Experimental workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture: Plate cells stably expressing the formyl peptide receptor of interest (e.g., HEK293-FPR2 or HL-60 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

-

Washing: Gently wash the cells twice with the buffered salt solution to remove any extracellular dye.

-

Agonist Addition: Prepare serial dilutions of fMLFK. Using a fluorescence plate reader with an integrated liquid handling system, add the fMLFK solutions to the wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of several minutes.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the fMLFK concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of cells towards a chemoattractant.

Caption: Experimental workflow for a Boyden chamber chemotaxis assay.

Methodology:

-

Chamber Assembly: Assemble a Boyden chamber, which consists of an upper and a lower well separated by a porous membrane (typically with 3-8 µm pores).

-

Chemoattractant Addition: Add a solution containing fMLFK at various concentrations to the lower wells. Add a control medium to other wells to measure random migration.

-

Cell Addition: Add a suspension of the cells of interest (e.g., isolated human neutrophils) to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow the cells to migrate through the pores in the membrane towards the chemoattractant.

-

Cell Fixation and Staining: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Cell Counting: Count the number of migrated cells in several high-power fields using a light microscope.

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards fMLFK by the number of cells that migrated towards the control medium. Plot the chemotactic index against the logarithm of the fMLFK concentration to determine the EC50 value.[13]

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 as a downstream marker of receptor activation.

Caption: Experimental workflow for an ERK phosphorylation assay via Western blot.

Methodology:

-

Cell Culture and Serum Starvation: Culture FPR-expressing cells to near confluence. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Cell Stimulation: Treat the cells with various concentrations of fMLFK for different time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.

-

Detection and Analysis: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[14][15]

Conclusion

fMLFK is a potent agonist for formyl peptide receptors, particularly FPR2, and serves as an invaluable tool for dissecting the signaling pathways that govern innate immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the nuanced interactions of fMLFK with its cognate GPCRs. A thorough understanding of these interactions is essential for the development of novel therapeutics targeting inflammatory and immune-related diseases. Further research is warranted to elucidate the precise binding kinetics of fMLFK with both FPR1 and FPR2 and to expand the quantitative characterization of its functional effects.

References

- 1. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]